1,4-Diiodo-2-fluoro-5-(trifluoromethylthio)benzene
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Overview
Description
1,4-Diiodo-2-fluoro-5-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C7H2F4I2S and a molecular weight of 447.96 g/mol . This compound is characterized by the presence of iodine, fluorine, and trifluoromethylthio groups attached to a benzene ring, making it a highly fluorinated aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diiodo-2-fluoro-5-(trifluoromethylthio)benzene typically involves the halogenation of a suitable precursor. One common method is the iodination of 2-fluoro-5-(trifluoromethylthio)benzene using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
1,4-Diiodo-2-fluoro-5-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1,4-Diiodo-2-fluoro-5-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Research into its potential as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Diiodo-2-fluoro-5-(trifluoromethylthio)benzene depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups like fluorine and trifluoromethylthio can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The iodine atoms can act as leaving groups in substitution reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Diiodo-2,5-difluorobenzene
- 1,4-Diiodo-2,3,5,6-tetrafluorobenzene
- 1,4-Diiodo-2,5-bis(trifluoromethyl)benzene
Uniqueness
1,4-Diiodo-2-fluoro-5-(trifluoromethylthio)benzene is unique due to the presence of both iodine and trifluoromethylthio groups, which impart distinct electronic and steric properties
Properties
Molecular Formula |
C7H2F4I2S |
---|---|
Molecular Weight |
447.96 g/mol |
IUPAC Name |
1-fluoro-2,5-diiodo-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F4I2S/c8-3-1-5(13)6(2-4(3)12)14-7(9,10)11/h1-2H |
InChI Key |
GHTPCXJEJQSOAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)SC(F)(F)F)I)F |
Origin of Product |
United States |
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